Magnesium l-aspartate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Athletic Performance and Fatigue Reduction: Some studies suggest that magnesium L-aspartate may improve exercise performance and reduce fatigue. A review published in the journal "Nutrients" found that supplementation with magnesium L-aspartate could enhance exercise capacity and decrease feelings of fatigue in athletes []. However, more research is needed to confirm these findings.

- Neurological Disorders: Magnesium deficiency has been linked to various neurological conditions. There is limited research on the use of magnesium L-aspartate for these conditions specifically. However, due to the presence of L-aspartic acid, which plays a role in brain function, there is theoretical interest in its potential benefits for neurological disorders []. More studies are needed to determine the effectiveness of magnesium L-aspartate in this area.

Additional Considerations:

- As with any supplement, it is crucial to consult with a healthcare professional before using magnesium L-aspartate, especially if you have any underlying health conditions or are taking medications.

- The optimal dosage of magnesium L-aspartate can vary depending on individual factors. It is important to follow the recommendations of a healthcare professional or the product label.

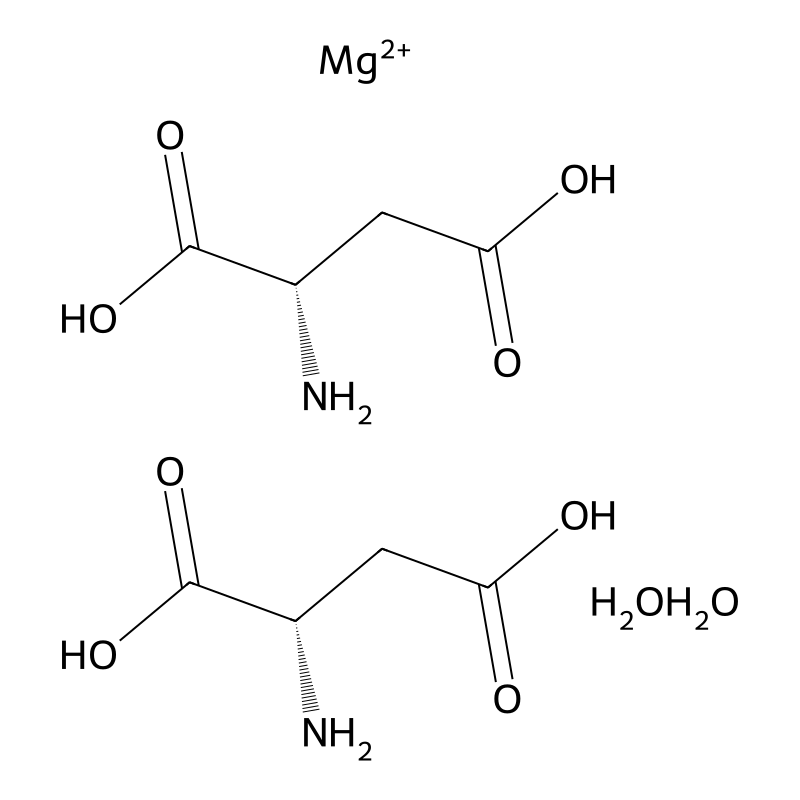

Magnesium L-aspartate dihydrate is a magnesium salt derived from aspartic acid, characterized by its chemical formula and a molecular weight of approximately 324.5 g/mol. This compound appears as a white crystalline powder and is notable for its high solubility in water, which enhances its bioavailability compared to other magnesium salts like magnesium oxide and magnesium citrate . As a dietary supplement, it serves to address magnesium deficiencies and is often included in various pharmaceutical formulations.

There is no documented information on the specific mechanism of action for this compound.

Speculation:

- The combination of magnesium and L-aspartic acid might be intended to deliver both magnesium and a specific amino acid into a biological system.

- L-aspartic acid could potentially play a role in specific metabolic processes or interact with other molecules depending on the context.

Further research is needed to understand the intended use and mechanism of action of this compound.

Magnesium L-aspartate dihydrate plays a crucial role in various biological processes, primarily due to magnesium's essential functions in cellular metabolism. Magnesium is vital for over 300 enzymatic reactions, including those involved in energy production, protein synthesis, and DNA/RNA synthesis. The aspartate component may also contribute to neurotransmitter synthesis, potentially enhancing cognitive function and mood regulation . Studies have shown that supplementation can improve muscle function and reduce symptoms associated with magnesium deficiency, such as cramps and fatigue .

The synthesis of magnesium L-aspartate dihydrate typically involves the following methods:

- Neutralization Reaction: Aspartic acid is neutralized with magnesium hydroxide or magnesium carbonate to form magnesium L-aspartate.

- Crystallization: The resulting solution is concentrated and cooled to precipitate magnesium L-aspartate dihydrate, which can then be filtered and dried.

- Hydration Control: Careful control of hydration levels during synthesis ensures the formation of the dihydrate form .

These methods emphasize maintaining purity and achieving optimal yield while ensuring the final product's bioactivity.

Research indicates that magnesium L-aspartate can interact with various medications. It may bind with certain antibiotics (e.g., tetracyclines) and bisphosphonates, reducing their absorption and effectiveness. Therefore, it is recommended to separate doses by at least two hours when taken alongside these medications . Additionally, individuals with kidney disease should consult healthcare providers before supplementation due to potential risks associated with excessive magnesium levels.

Magnesium L-aspartate dihydrate shares similarities with other magnesium salts but exhibits unique properties that distinguish it:

| Compound Name | Chemical Formula | Solubility | Bioavailability |

|---|---|---|---|

| Magnesium Oxide | MgO | Low | Low |

| Magnesium Citrate | C6H6MgO7 | Moderate | Moderate |

| Magnesium Sulfate | MgSO4 | High | Moderate |

| Magnesium L-Aspartate | C8H12N2O8Mg | High | High |

| Magnesium L-Aspartate Dihydrate | C8H12N2O8Mg·2H2O | Very High | Very High |

Uniqueness of Magnesium L-Aspartate Dihydrate

The primary uniqueness of magnesium L-aspartate dihydrate lies in its enhanced solubility and bioavailability compared to other forms of magnesium supplements. This characteristic makes it particularly effective for addressing deficiencies quickly and efficiently. Furthermore, its amino acid component may provide additional physiological benefits not found in other salts.